4-((2,5-Dichlorophenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,5-Dichlorophenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a complex organic compound characterized by the presence of a thiazepane ring, dichlorophenyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dichlorophenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane typically involves multi-step organic reactions. The process begins with the preparation of the thiazepane ring, followed by the introduction of the dichlorophenyl and fluorophenyl groups. Common reagents used in these reactions include sulfur-containing compounds, chlorinating agents, and fluorinating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((2,5-Dichlorophenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-((2,5-Dichlorophenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((2,5-Dichlorophenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl and thiazepane groups can form specific interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-((2,5-Dichlorophenyl)sulfonyl)-1,4-thiazepane: Lacks the fluorophenyl group.
7-(2-Fluorophenyl)-1,4-thiazepane: Lacks the dichlorophenylsulfonyl group.
4-((2,5-Dichlorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane: Contains a phenyl group instead of a fluorophenyl group.
Uniqueness
4-((2,5-Dichlorophenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane is unique due to the combination of dichlorophenyl, sulfonyl, and fluorophenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-(2,5-dichlorophenyl)sulfonyl-7-(2-fluorophenyl)-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2FNO2S2/c18-12-5-6-14(19)17(11-12)25(22,23)21-8-7-16(24-10-9-21)13-3-1-2-4-15(13)20/h1-6,11,16H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWZWECFBXJNQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.